5-DACTHF mechanism of action in cancer cells
5-DACTHF mechanism of action in cancer cells
An In-depth Technical Guide on the Mechanism of Action of 5-DACTHF in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
5,10-dideazatetrahydrofolate (5-DACTHF), also known as Lometrexol, is a potent folate analog antimetabolite with significant antineoplastic activity. Its primary mechanism of action is the specific and potent inhibition of glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine biosynthesis pathway. Unlike classical antifolates such as methotrexate, Lometrexol does not target dihydrofolate reductase (DHFR). Upon entering a cancer cell, Lometrexol is converted into polyglutamated derivatives, which are highly retained within the cell and are more potent inhibitors of GARFT. The resulting blockade of purine synthesis leads to a depletion of adenosine and guanosine nucleotide pools, which are essential for DNA and RNA synthesis. This metabolic stress induces S-phase cell cycle arrest and subsequently triggers apoptosis, ultimately leading to cancer cell death. This guide provides a detailed overview of the molecular mechanism, quantitative efficacy, experimental evaluation protocols, and key cellular pathways associated with 5-DACTHF.
Core Mechanism of Action
Cellular Uptake and Activation by Polyglutamylation
5-DACTHF is a prodrug that actively enters cells via folate transport systems.[1] For it to become a highly effective therapeutic agent, it must undergo intracellular polyglutamylation, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS).[1][2] This process involves the sequential addition of glutamate residues to the molecule. Polyglutamylation serves two critical functions:
-
Cellular Retention: The negatively charged polyglutamate tail traps the drug inside the cell, preventing its efflux and leading to prolonged intracellular activity.[2]
-
Enhanced Potency: The polyglutamated forms of 5-DACTHF are significantly more potent inhibitors of the target enzyme, GARFT, than the monoglutamate form.[2][3]
A deficiency in FPGS activity is a known mechanism of resistance to 5-DACTHF, as it leads to diminished accumulation of the active polyglutamated drug.[2]
Inhibition of Glycinamide Ribonucleotide Formyltransferase (GARFT)
The principal molecular target of 5-DACTHF is glycinamide ribonucleotide formyltransferase (GARFT or GART), an essential enzyme in the de novo purine synthesis pathway.[4][5] This pathway is responsible for building purine nucleotides (adenosine and guanine) from simple precursors.[6][7] Specifically, GARFT catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), a critical step in the assembly of the purine ring.[7][8]
5-DACTHF acts as a tight-binding inhibitor of GARFT, blocking the enzyme's active site and preventing the transfer of a formyl group from the cofactor 10-formyl-tetrahydrofolate.[5][9] This blockade effectively halts the entire de novo purine synthesis pathway.
Downstream Metabolic and Cellular Consequences
The inhibition of GARFT leads to a rapid and sustained depletion of intracellular purine pools, specifically adenosine triphosphate (ATP) and guanosine triphosphate (GTP).[1][10] The consequences for the cancer cell are severe:
-
Inhibition of DNA and RNA Synthesis: A lack of purine nucleotides directly inhibits the synthesis of DNA and RNA, which is essential for cell division and function.[4]
-
S-Phase Cell Cycle Arrest: Due to the inability to replicate their DNA, cancer cells treated with 5-DACTHF arrest in the S phase of the cell cycle.[4][11]
-
Induction of Apoptosis: The profound metabolic stress and cell cycle arrest ultimately trigger programmed cell death, or apoptosis, leading to the elimination of the cancer cells.[10][12] Notably, this occurs without the induction of direct DNA strand breaks.[12]
Quantitative Efficacy Data
The potency of 5-DACTHF (Lometrexol) and related GARFT inhibitors has been quantified through various in vitro studies. The half-maximal inhibitory concentration (IC50) represents the drug concentration required to inhibit cell growth by 50%, while the inhibition constant (Ki) measures the potency of inhibition against the target enzyme.
| Compound | Target | Parameter | Value | Cell Line / System | Reference |
| 5-DACTHF (Lometrexol) | Cell Proliferation | IC50 | 2.9 nM | CCRF-CEM (Human Leukemia) | [5] |
| 5-DACTHF (Lometrexol) | GARFT Enzyme | Ki | ~58.5 nM* | Purified Enzyme | [5] |
| LY309887 | Cell Proliferation | IC50 | 9.9 nM | CCRF-CEM (Human Leukemia) | [5] |
| LY309887 | GARFT Enzyme | Ki | 6.5 nM | Purified Enzyme | [5] |
| AG2034 | Cell Proliferation | IC50 | 2.9 nM | CCRF-CEM (Human Leukemia) | [13] |
| AG2034 | GARFT Enzyme | Ki | 28 nM | Human GARFT | [13] |
*Value estimated based on the report that LY309887 (Ki = 6.5 nM) is 9-fold more potent than Lometrexol.[5]
Signaling Pathways and Experimental Workflows
Visualizations
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. bosterbio.com [bosterbio.com]
- 4. benchchem.com [benchchem.com]
- 5. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. rsc.org [rsc.org]
- 8. Asymmetric Synthesis of Inhibitors of Glycinamide Ribonucleotide Transformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Lometrexol | DHFR | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. AG2034: a novel inhibitor of glycinamide ribonucleotide formyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
